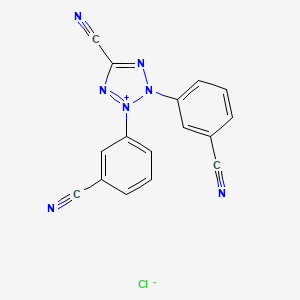

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride

Description

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is a tetrazolium salt characterized by two 3-cyanophenyl substituents at the 2- and 3-positions and a cyano group at the 5-position of the tetrazolium ring. These compounds are primarily used as redox indicators in metabolic activity assays, where viable cells reduce tetrazolium salts to colored or fluorescent formazan derivatives .

Key properties inferred for this compound include:

Properties

IUPAC Name |

2,3-bis(3-cyanophenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N7.ClH/c17-9-12-3-1-5-14(7-12)22-20-16(11-19)21-23(22)15-6-2-4-13(8-15)10-18;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYNUWBQURWCCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C#N)C#N)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704518 | |

| Record name | 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-49-0 | |

| Record name | 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride typically involves the reaction of 3-cyanobenzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazolium ring. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyanophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.

Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The tetrazolium core plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Reduction Efficiency and Detection

- Electron-withdrawing vs. In contrast, XTT’s nitro and sulfophenyl groups increase water solubility but require an electron-coupling agent for efficient reduction .

- Fluorescence vs. colorimetric detection : Unlike XTT and MTT, which produce soluble or insoluble colored formazans, CTC and its analogs generate fluorescent formazan crystals, enabling direct visualization via microscopy without solubilization steps .

Biological Activity

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride (CAS Number: 102568-49-0) is a tetrazolium compound that has garnered attention for its biological activity, particularly in assessing cellular respiratory activity. This article provides a detailed overview of its biological properties, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₄H₉ClN₄

- Molecular Weight : 333.735 g/mol

- Appearance : Pale yellow solid, soluble in water

The primary mechanism of action for this compound involves its reduction by viable cells through the electron transport chain. This reduction results in the formation of an insoluble formazan product, which can be quantified to assess cellular respiration and viability.

Respiratory Activity Assessment

This compound is utilized extensively in microbiological assays to quantify the respiratory activity of various bacterial populations. The compound is reduced by actively respiring cells, producing a colored formazan that can be measured spectrophotometrically.

Applications in Research

- Bacterial Viability Testing : The compound serves as a vital dye to differentiate between living and dead bacteria based on their respiratory activity.

- Drug Efficacy Evaluations : It is used to assess the effectiveness of antimicrobial agents by measuring the metabolic activity of treated versus untreated bacterial populations.

- Environmental Microbiology : The compound helps evaluate microbial health in environmental samples such as water and soil.

Case Studies and Research Findings

-

Quantification of Respiring Bacteria :

A study demonstrated the use of this compound to quantify planktonic and biofilm-associated bacteria in drinking water. The results indicated that approximately 1–10% of planktonic bacteria were respiring actively, while biofilm-associated bacteria showed higher respiration rates (5–35%) depending on the substratum used . -

Biocidal Activity Assessment :

In another research study, the compound was employed to evaluate biocidal activity against Acanthamoeba species. The staining technique using this tetrazolium salt provided insights into the respiratory activity of amoebae, indicating potential applications in assessing anti-Acanthamoeba agents .

Comparative Analysis with Similar Compounds

A comparison with related tetrazolium compounds highlights differences in biological activity and applications:

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride that influence its performance in biochemical assays?

- Answer : Key properties include:

- Water solubility : Ensures homogeneous distribution in aqueous assays (tested via solubility protocols) .

- Molar absorptivity : ≥7,500 at 300 nm, critical for spectrophotometric quantification in cell viability assays .

- Purity : ≥95.0% (HPLC) to minimize interference from impurities .

- Stability : Sensitivity to light, temperature, and pH requires storage in dark, cool conditions (0–6°C) to prevent degradation .

Q. How should researchers verify the purity and stability of this compound prior to experimental use?

- Answer :

- HPLC analysis : Validate purity (≥95.0%) and detect degradation products .

- IR spectroscopy : Confirm structural integrity by matching spectra to reference standards .

- Stability testing : Monitor absorbance at 300 nm over time under varying storage conditions (e.g., pH 4–9, 25°C vs. 4°C) to establish optimal handling protocols .

Advanced Research Questions

Q. What experimental design considerations are essential when using this compound in cell viability assays to ensure quantitative accuracy?

- Answer :

- Concentration optimization : Titrate the compound (e.g., 0.1–1.0 mM) to balance detection sensitivity and cytotoxicity .

- Interference checks : Test for interactions with reducing agents (e.g., NADH) or media components (e.g., serum proteins) that may alter redox reactivity .

- Correlation with cell counts : Validate results using complementary methods (e.g., trypan blue exclusion) to account for non-metabolic artifacts .

Q. How can researchers resolve contradictions in data obtained from this compound-based assays under varying pH conditions?

- Answer :

- pH profiling : Conduct assays across a pH gradient (e.g., 6.0–8.0) to identify optimal conditions for formazan product stability .

- Control experiments : Include pH-matched blanks and parallel assays with alternative tetrazolium salts (e.g., MTT) to isolate pH-specific artifacts .

- Mechanistic analysis : Use computational modeling (e.g., density functional theory) to predict protonation effects on the tetrazolium ring’s redox potential .

Q. What methodological frameworks guide the integration of this compound into novel research on oxidative stress pathways?

- Answer :

- Theoretical linkage : Anchor experiments to established redox theories (e.g., Nernst equation for electron transfer kinetics) to contextualize results .

- Multi-parametric analysis : Combine tetrazolium data with ROS (reactive oxygen species) probes (e.g., DCFH-DA) to disentangle metabolic activity from oxidative stress .

- Advanced imaging : Correlate formazan precipitation patterns (via microscopy) with spatial ROS distribution in cellular subcompartments .

Q. How can AI-driven tools optimize the use of this compound in high-throughput screening (HTS)?

- Answer :

- Machine learning (ML) models : Train algorithms on historical HTS data to predict optimal reagent concentrations and incubation times .

- Real-time adjustments : Implement AI-powered sensors to dynamically adjust assay conditions (e.g., temperature, agitation) based on live absorbance readings .

- Data contradiction resolution : Use neural networks to identify outliers caused by compound degradation or experimental noise .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.